2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol
Overview
Description
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol is a heterocyclic compound that belongs to the class of triazoles It is characterized by the presence of a triazole ring substituted with two methyl groups at positions 3 and 5, and a propanol group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with an appropriate alkylating agent. One common method is the alkylation of 3,5-dimethyl-1H-1,2,4-triazole with 1-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triazole ring can participate in reduction reactions, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyl group in the propanol moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-1,2,4-triazole: Lacks the propanol group, making it less versatile in certain applications.
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)ethanol: Similar structure but with an ethanol group instead of propanol, which may affect its reactivity and applications.
1,2,4-Triazole: The parent compound without methyl substitutions, leading to different chemical properties and reactivity.
Uniqueness
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol is unique due to the presence of both the triazole ring and the propanol group, which confer distinct chemical and biological properties. The methyl substitutions at positions 3 and 5 of the triazole ring enhance its stability and reactivity, making it a valuable compound in various research and industrial applications.
Biological Activity
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of triazole derivatives with appropriate alkylating agents. The process can be optimized using various solvents and catalysts to enhance yield and purity.
Antimicrobial Properties
Research indicates that triazole compounds exhibit significant antimicrobial activity. For instance, derivatives of triazole have shown effectiveness against a range of bacteria and fungi. The compound has been evaluated for its antibacterial properties against various strains, demonstrating moderate activity in comparison to standard antibiotics.
Table 1: Antibacterial Activity of Triazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
Standard Antibiotic (e.g., Amoxicillin) | E. coli | 8 µg/mL |
Standard Antibiotic (e.g., Amoxicillin) | S. aureus | 4 µg/mL |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For example, it has shown potential against human promyelocytic leukemia HL-60 cells with IC50 values in the low micromolar range.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HL-60 | 15.0 |
MCF-7 | 20.5 |
A-375 | 18.0 |
Case Studies
A notable study published in Molecules highlighted the synthesis and biological evaluation of various triazole derivatives, including this compound. The study reported that while some derivatives exhibited strong cytotoxicity against cancer cell lines, this specific compound showed moderate activity but with a favorable safety profile .
Another research effort focused on the structure-activity relationship (SAR) of triazole compounds indicated that modifications at the triazole ring significantly influence their biological activity. This suggests that further structural optimization could enhance the efficacy of this compound .
The biological activity of triazoles is often attributed to their ability to inhibit key enzymes involved in cellular processes. For instance, triazoles can interfere with fungal sterol biosynthesis by inhibiting lanosterol demethylase, which is crucial for maintaining cell membrane integrity. This mechanism can also extend to cancer cells where similar pathways are targeted.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5(4-11)10-7(3)8-6(2)9-10/h5,11H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMHSVSXQKZFIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672451 | |
Record name | 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-28-8 | |
Record name | 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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